Naxagolide Naxagolide Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
Brand Name: Vulcanchem
CAS No.: 88058-88-2
VCID: VC0006089
InChI: InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
SMILES: CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Naxagolide

CAS No.: 88058-88-2

VCID: VC0006089

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Naxagolide - 88058-88-2

Description Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
CAS No. 88058-88-2
Product Name Naxagolide
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Standard InChI InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
Standard InChIKey JCSREICEMHWFAY-HUUCEWRRSA-N
Isomeric SMILES CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O
SMILES CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Canonical SMILES CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Synonyms (+)-4-propyl-9-hydroxynaphthoxazine
(10bR)-4-((1-11C)Propyl)-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)(+)-PHNO
(11C)-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)-(+)-PHNO
(11C)-(+)-propyl-hexahydro-naphtho-oxazin
1,2,3,4a,5,6-hexahydro-9-hydroxy-4-n-propyl-4H-naphth(1,2-b)(1,4)oxazine
11C-PHNO
2H-Naphth(1,2-b)-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-(propyl-1-11C)-, (10bR)-
3,4,4A,5,6,10B-hexahydro-4-propyl-2H-naphth(1,2-B)(1,4)oxozin-9-ol
4-propyl-9-hydroxy-1,2,3,4a,5,6-hexahydronaphthoxazine
4-propyl-9-hydroxynaphthoxazine
dopazinol
N 0500
N-0500
naxagolide
PubChem Compound 57533
Last Modified Jul 15 2023

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